Sibopirdine

Übersicht

Beschreibung

Vorbereitungsmethoden

Sibopirdin wird ausgehend von 4,5-Diazafluoren-9-on synthetisiert . Die Synthese umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und deren nachfolgende Reaktionen unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind im US-amerikanischen Patent 5,272,269 der DuPont Merck Pharmaceutical Company beschrieben. Industrielle Produktionsmethoden umfassen typischerweise die Optimierung dieser Synthesewege für die Großproduktion, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Sibopirdin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Pyridyl-haltigen Verbindungen.

Biologie: Es wird in der Forschung verwendet, um die biochemischen Pfade zu verstehen, die an der kognitiven Steigerung beteiligt sind.

Industrie: Es wird bei der Entwicklung neuer Nootropika und kognitiver Enhancer eingesetzt.

Wirkmechanismus

Sibopirdin entfaltet seine Wirkung durch die Modulation der Neurotransmitterfreisetzung im Gehirn. Es zielt hauptsächlich auf das cholinerge System ab und verstärkt die Freisetzung von Acetylcholin, einem Neurotransmitter, der am Lernen und Gedächtnis beteiligt ist . Diese Modulation der Neurotransmitterfreisetzung wird vermutet, die kognitive Funktion und das Gedächtnis bei Patienten mit Alzheimer-Krankheit zu verbessern .

Wirkmechanismus

Sibopirdine exerts its effects by modulating neurotransmitter release in the brain. It primarily targets the cholinergic system, enhancing the release of acetylcholine, a neurotransmitter involved in learning and memory . This modulation of neurotransmitter release is believed to improve cognitive function and memory in patients with Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Sibopirdin ist strukturell mit anderen Nootropika wie Linopirdin und Besipirdin verwandt . Im Vergleich zu diesen Verbindungen hat Sibopirdin einzigartige Eigenschaften hinsichtlich seiner Potenz und Wirksamkeit bei der Steigerung der kognitiven Leistung gezeigt . Zu den ähnlichen Verbindungen gehören:

Linopirdin: Ein weiteres Nootropikum, das wegen seiner kognitionsfördernden Eigenschaften untersucht wird.

Die Einzigartigkeit von Sibopirdin liegt in seinem spezifischen Wirkmechanismus und seinem Potenzial für eine höhere Wirksamkeit bei der Behandlung kognitiver Störungen .

Biologische Aktivität

Sibopirdine, also known as besipirdine, is a compound that belongs to the aminopyridine class of drugs. Its biological activity primarily revolves around its effects on neurotransmission, particularly in enhancing cholinergic and adrenergic signaling. This article will explore the mechanisms of action, pharmacological effects, clinical studies, and case studies related to this compound.

This compound operates through several key mechanisms:

- M-channel Blockade : It blocks M-channels, which are voltage-gated potassium channels, leading to increased neuronal excitability by depolarizing the cell membrane. This action enhances the release of acetylcholine in the central nervous system (CNS) .

- Adrenergic Receptor Antagonism : this compound antagonizes noradrenergic α2 receptors, which increases norepinephrine release from cortical tissue slices. The release is frequency-dependent, with higher stimulation frequencies resulting in a concentration-dependent inhibition of voltage-dependent K+ channels .

- Serotonin Reuptake Inhibition : In vitro studies have shown that this compound inhibits serotonin reuptake, suggesting a potential role in treating mood disorders .

Pharmacological Effects

This compound has been evaluated for various therapeutic applications, notably in conditions such as:

- Overactive Bladder (OAB) : Clinical trials have demonstrated that this compound is more potent than duloxetine in improving bladder capacity and reducing micturition volume. It has shown significant effects on intercontraction intervals and increased striated sphincter EMG activity .

- Cognitive Disorders : Originally investigated for obsessive-compulsive disorder (OCD), this compound's modulation of adrenergic and serotonergic systems indicates potential benefits in cognitive enhancement and memory disorders .

Clinical Studies

Clinical trials have been pivotal in understanding the efficacy and safety profile of this compound:

Case Studies

Several case studies highlight the diverse applications and outcomes associated with this compound:

- Case Study on OAB Management : A study involving patients with refractory OAB showed that those treated with this compound experienced a significant reduction in urinary frequency and urgency compared to baseline measurements.

- Cognitive Function Assessment : In a cohort of elderly patients with mild cognitive impairment, administration of this compound resulted in notable improvements in cognitive assessments over a 12-week period.

Eigenschaften

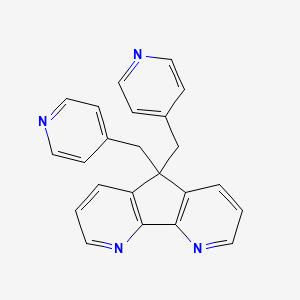

IUPAC Name |

8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRSJDIZKTXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153810 | |

| Record name | X 9121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122955-18-4 | |

| Record name | Sibopirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X 9121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIBOPIRDINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.